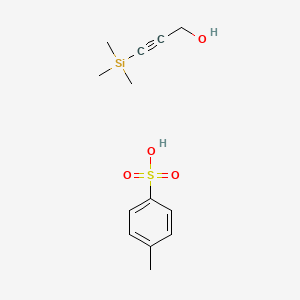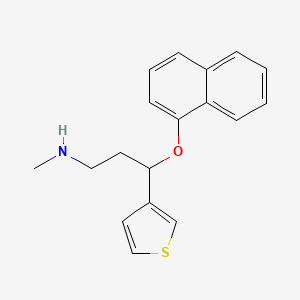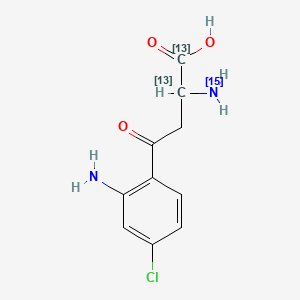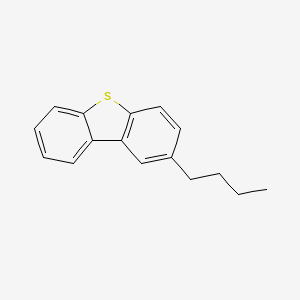
Fencamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fencamine-d3 is the labelled analogue of Fencamine . It is an analeptic agent , which means it is a central nervous system stimulant. This compound is used in scientific research and drug development .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is C20H25D3N6O2 . Its molecular weight is 387.49 . The structure includes a purine-2,6-dione group, which is part of the caffeine molecule, and a phenylethylamino group .Chemical Reactions Analysis
This compound, like other deuterated compounds, is used largely as a tracer for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.49 and a molecular formula of C20H25D3N6O2 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fencamine-d3 involves the introduction of deuterium atoms into the molecule of Fencamine.", "Starting Materials": [ "Fencamine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Fencamine is dissolved in deuterium oxide (D2O) and sodium borohydride (NaBH4) is added to the solution.", "The mixture is stirred and heated to reflux for several hours to allow the reduction of the imine group in Fencamine to the corresponding amine group with deuterium atoms incorporated.", "The reaction mixture is then cooled and acidified with hydrochloric acid (HCl) to protonate the amine group.", "The resulting mixture is extracted with ethyl acetate to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "The purified product is then treated with sodium hydroxide (NaOH) to obtain the final product, Fencamine-d3." ] } | |
Número CAS |
1346598-20-6 |
Fórmula molecular |
C20H28N6O2 |
Peso molecular |
387.502 |
Nombre IUPAC |
1,3,7-trimethyl-8-[2-[1-phenylpropan-2-yl(trideuteriomethyl)amino]ethylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3 |
Clave InChI |
PDTADBTVZXKSJM-BMSJAHLVSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Sinónimos |
3,7-Dihydro-1,3,7-trimethyl-8-[[2-[methyl-d3(1-methyl-2-phenylethyl)amino]ethyl]amino]-1H-purine-2,6-dione; 8-[[2-[Methyl-d3(α-methylphenethyl)amino]ethyl]amino]_x000B_caffeine; Altimina; Altimine; N-8-Caffeyl-N’-methyl-N’-(α-methylphenethyl)_x000B_ethylenediami |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
